3-Chloro-7-fluorobenzo[d]isothiazole
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Overview
Description
3-Chloro-7-fluoro-1,2-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological and pharmacological properties, making them significant in medicinal chemistry and various industrial applications . The compound’s structure consists of a benzene ring fused to a thiazole ring, with chlorine and fluorine substituents at the 3 and 7 positions, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including 3-chloro-7-fluoro-1,2-benzothiazole, can be achieved through various methods. One common approach involves the reaction of 2-mercaptoaniline with acid chlorides . Another method includes diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs large-scale synthetic routes that ensure high yield and purity. These methods may include the use of advanced techniques such as microwave-assisted synthesis and continuous flow reactors to optimize reaction conditions and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7-fluoro-1,2-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or amines.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction where the compound can form carbon-carbon bonds with boronic acids
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under mild conditions
Major Products
The major products formed from these reactions include substituted benzothiazoles, sulfoxides, sulfones, thiols, and amines, depending on the specific reaction and conditions used .
Scientific Research Applications
3-Chloro-7-fluoro-1,2-benzothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-chloro-7-fluoro-1,2-benzothiazole involves its interaction with various molecular targets and pathways. For instance, it may inhibit enzymes such as DNA gyrase and dihydroorotase, leading to antibacterial effects . The compound’s electron-withdrawing properties also contribute to its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminobenzothiazole
- 2-Mercaptobenzothiazole
- 7-Fluoro-1,2-benzothiazole
Uniqueness
3-Chloro-7-fluoro-1,2-benzothiazole is unique due to the presence of both chlorine and fluorine substituents, which enhance its reactivity and biological activity compared to other benzothiazole derivatives . These substituents also influence the compound’s electronic properties, making it a valuable intermediate in various chemical syntheses .
Properties
Molecular Formula |
C7H3ClFNS |
---|---|
Molecular Weight |
187.62 g/mol |
IUPAC Name |
3-chloro-7-fluoro-1,2-benzothiazole |
InChI |
InChI=1S/C7H3ClFNS/c8-7-4-2-1-3-5(9)6(4)11-10-7/h1-3H |
InChI Key |
LGIAQKXHQJKIQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)SN=C2Cl |
Origin of Product |
United States |
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